molecular formula C18H27FN4O B2566122 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide CAS No. 439121-35-4

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide

Cat. No.: B2566122
CAS No.: 439121-35-4
M. Wt: 334.439
InChI Key: DHQBVIOPDNNVIO-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide is a synthetic organic compound with a complex structure It contains a fluorinated phenyl ring, a piperidinoacetamide moiety, and a methylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide typically involves multiple steps. One common route starts with the fluorination of a phenyl ring, followed by the introduction of the piperidinoacetamide group through amide bond formation. The methylpiperazino group is then added via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinoacetamide derivatives and fluorinated phenyl compounds. Examples include:

Uniqueness

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl ring enhances its stability and binding affinity, while the piperidinoacetamide moiety provides versatility in chemical modifications .

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN4O/c1-21-9-11-23(12-10-21)17-6-5-15(13-16(17)19)20-18(24)14-22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQBVIOPDNNVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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